

# Spectroscopic and Spectrometric Analysis of 2-Acetylnicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Acetylnicotinic acid

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This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **2-acetylnicotinic acid**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Introduction

**2-Acetylnicotinic acid** (IUPAC name: 2-acetylpyridine-3-carboxylic acid) is a derivative of nicotinic acid featuring an acetyl group at the 2-position and a carboxylic acid group at the 3-position. Its molecular formula is  $C_8H_7NO_3$ , with a molecular weight of 165.15 g/mol. The structural elucidation and purity assessment of this compound are critical for its application in synthesis, and these are reliably achieved through a combination of spectroscopic techniques.

## Spectroscopic and Spectrometric Data

The following sections present the key spectroscopic and spectrometric data for **2-acetylnicotinic acid** in a structured format for clarity and ease of comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.80	d	3.1	H-6
8.16	dd	7.9, 1.5	H-4
7.64	dd	7.9, 4.8	H-5
2.23	s	-	-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

The carbon NMR spectrum reveals the number of distinct carbon environments and provides insights into the electronic structure of the molecule. The following are typical chemical shift ranges for the carbon atoms in **2-acetylnicotinic acid**.

Chemical Shift ( $\delta$ ) ppm	Assignment
~190-200	C=O (ketone)
~165-170	C=O (carboxylic acid)
~150-155	C-2
~150-155	C-6
~138-142	C-4
~125-130	C-5
~120-125	C-3
~25-30	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Assignment
3180–2500 (broad)	O-H stretch (carboxylic acid)
1715	C=O stretch (carboxylic acid)
1662	C=O stretch (ketone)
1594, 1568	C=C and C=N ring stretches (pyridine)
1260	C-O stretch (carboxylic acid)
760, 685	Out-of-plane C-H bends

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

m/z	Relative Intensity (%)	Proposed Fragment
165	80	[M] <sup>+</sup>
150	30	[M - OH] <sup>+</sup>
122	100	[M - COOH] <sup>+</sup>
94	45	[M - COOH - CO] <sup>+</sup>

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	166.0504	166.0502
[M-H] <sup>-</sup>	164.0348	164.0422

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data for **2-acetylnicotinic acid**.

### Synthesis of 2-Acetylnicotinic Acid

A common synthetic route involves the reaction of nicotinic acid N-oxide with acetic anhydride followed by deoxygenation.<sup>[1]</sup>

- Acetylation: Nicotinic acid N-oxide is refluxed with acetic anhydride.
- Deoxygenation: The resulting intermediate is deoxygenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
- Purification: The crude product is purified by treatment with an alkaline aqueous solution followed by an acidic aqueous solution to yield high-purity **2-acetylnicotinic acid**.<sup>[2]</sup>

### NMR Spectroscopy

- Sample Preparation: A sample of **2-acetylnicotinic acid** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- <sup>1</sup>H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are required due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.

### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **2-acetylnicotinic acid** is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.<sup>[3][4]</sup>
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

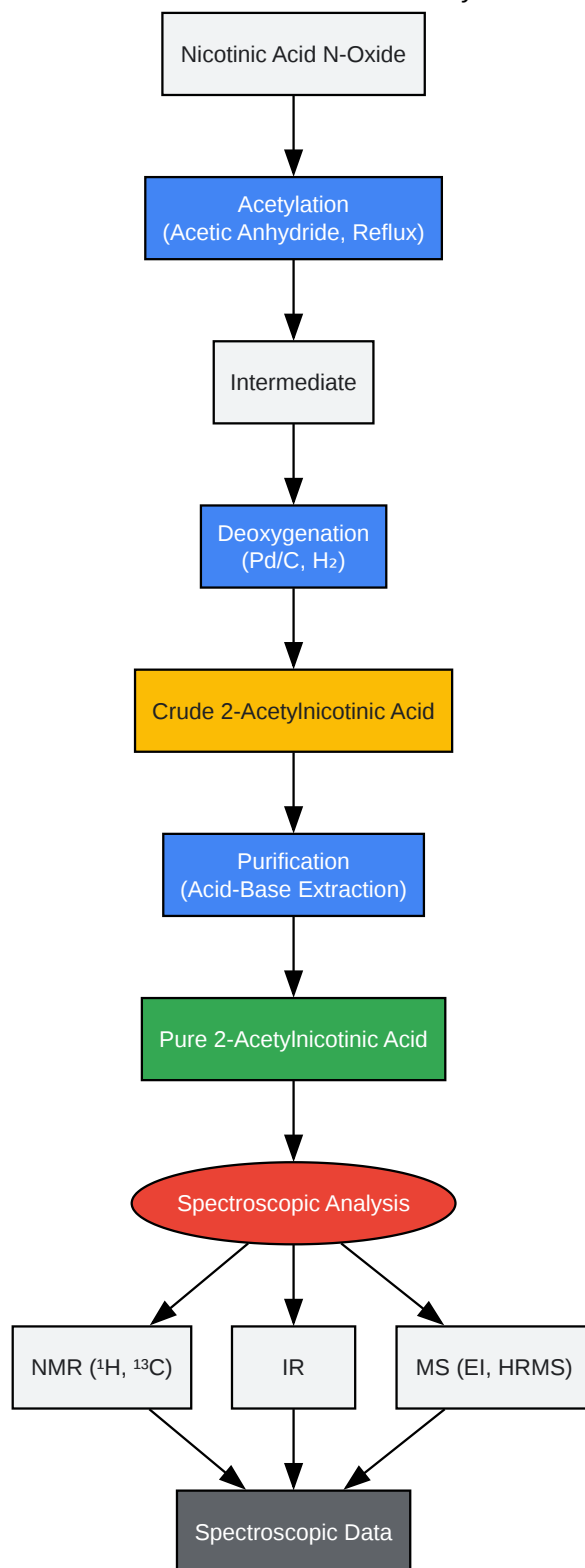
## Mass Spectrometry

- Electron Impact (EI-MS):
  - Sample Introduction: A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The sample is heated to induce vaporization.
  - Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).
- High-Resolution Mass Spectrometry (HRMS):
  - Ionization: Electrospray ionization (ESI) is a common technique for HRMS. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
  - Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratios with high accuracy, allowing for the determination of the elemental composition.

## Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2-acetylnicotinic acid**.

## Synthesis and Characterization of 2-Acetylnicotinic Acid

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Caption: Workflow for the synthesis and spectroscopic characterization of **2-acetylnicotinic acid**.

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## References

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